molecular formula C10H17Li2O4P B12827490 (E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate

(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate

Cat. No.: B12827490
M. Wt: 246.1 g/mol
InChI Key: LEPMLCHRGMSDTM-WRQJSNHTSA-L
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Description

(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate is a chemical compound that belongs to the class of organophosphates. This compound is known for its role in various biochemical processes and its potential applications in scientific research and industry. It is a lithium salt of a phosphate ester derived from a geranyl group, which is a common structural motif in natural products and synthetic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate typically involves the reaction of geraniol with phosphoric acid, followed by the addition of lithium hydroxide to form the lithium salt. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Acid catalysts such as sulfuric acid may be used to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactors where geraniol and phosphoric acid are continuously fed into the system. The reaction mixture is then neutralized with lithium hydroxide, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be reduced to form alcohols.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, or thiols.

Major Products

The major products formed from these reactions include geranyl aldehyde, geranyl alcohol, and various substituted geranyl derivatives.

Scientific Research Applications

(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce the geranyl group into molecules.

    Biology: The compound is studied for its role in the biosynthesis of terpenoids and other natural products.

    Medicine: Research has shown its potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes involved in the biosynthesis of terpenoids.

    Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects such as antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    Geranyl Phosphate: A related compound that is also a precursor in the biosynthesis of terpenoids.

    Geranyl Pyrophosphate: Another related compound with a pyrophosphate ester instead of a phosphate ester.

Uniqueness

(E)-Lithium 3,7-dimethylocta-2,6-dien-1-yl phosphate is unique due to its lithium salt form, which may confer different solubility and reactivity properties compared to its ammonium or sodium counterparts. This uniqueness makes it valuable in specific applications where lithium ions play a crucial role.

Properties

Molecular Formula

C10H17Li2O4P

Molecular Weight

246.1 g/mol

IUPAC Name

dilithium;[(2E)-3,7-dimethylocta-2,6-dienyl] phosphate

InChI

InChI=1S/C10H19O4P.2Li/c1-9(2)5-4-6-10(3)7-8-14-15(11,12)13;;/h5,7H,4,6,8H2,1-3H3,(H2,11,12,13);;/q;2*+1/p-2/b10-7+;;

InChI Key

LEPMLCHRGMSDTM-WRQJSNHTSA-L

Isomeric SMILES

[Li+].[Li+].CC(=CCC/C(=C/COP(=O)([O-])[O-])/C)C

Canonical SMILES

[Li+].[Li+].CC(=CCCC(=CCOP(=O)([O-])[O-])C)C

Origin of Product

United States

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